discovery of SuFEx click chemistry for modular synthesis
discovery of SuFEx click chemistry for modular synthesis
An In-depth Technical Guide to the Discovery of SuFEx Click Chemistry for Modular Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and reliable methods to construct complex molecular architectures is a central theme in chemical science. In 2001, Professor K. Barry Sharpless and his colleagues introduced the concept of "click chemistry," a set of criteria for reactions that are wide in scope, give very high yields, generate only inoffensive byproducts, are stereospecific, and exhibit simple reaction conditions with readily removable solvents.[1] This philosophy revolutionized drug discovery, materials science, and chemical biology. Building on this paradigm, the Sharpless laboratory introduced Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry in 2014, a next-generation click reaction.[1][2]
SuFEx chemistry is centered around the unique reactivity of the sulfur(VI)-fluoride bond. While exceptionally stable under many conditions, including exposure to water and oxygen, the S-F bond can be selectively activated to react with a variety of nucleophiles, forming robust covalent linkages.[3][4] This duality of stability and reactivity makes SuFEx an ideal tool for the modular assembly of functional molecules in diverse environments. This guide provides an in-depth technical overview of SuFEx chemistry, including its core principles, quantitative data, detailed experimental protocols, and key conceptual diagrams.
Core Principles of SuFEx Chemistry
The power of SuFEx lies in the exceptional stability of the S(VI)-F bond, which is resistant to reduction, thermolysis, and many nucleophiles.[3][4] However, in the presence of suitable catalysts or activators, the electrophilicity of the sulfur atom is enhanced, allowing for efficient reaction with nucleophiles such as silyl (B83357) ethers, phenols, amines, and alcohols to form stable S-O, S-N, and S-C bonds.[3][5]
Key features of SuFEx chemistry include:
-
High Stability and Orthogonality: SuFExable hubs, such as sulfonyl fluorides (-SO₂F) and fluorosulfates (-OSO₂F), are stable to a wide range of reaction conditions, allowing for their incorporation into complex molecules without interference from other functional groups.[3]
-
High Yields and Purity: SuFEx reactions are known for their high efficiency, often proceeding to completion and yielding products with minimal need for purification.[4][5]
-
Broad Substrate Scope: A wide variety of nucleophiles can participate in SuFEx reactions, enabling the synthesis of a diverse array of molecular structures.
-
Biocompatibility: The water and oxygen tolerance of SuFEx reactions makes them suitable for applications in biological systems.
Quantitative Data
The efficiency of SuFEx reactions has been demonstrated across a range of substrates and catalytic systems. The following tables summarize key quantitative data from the literature, providing a comparative overview of different SuFEx protocols.
Table 1: Classical vs. Accelerated SuFEx (ASCC)
This table compares the classical DBU-catalyzed SuFEx reaction with the more recently developed Accelerated SuFEx Click Chemistry (ASCC) using a synergistic BTMG-HMDS catalytic system.
| Entry | SuFEx Hub | Nucleophile | Catalyst (mol%) | Time | Yield (%) | Reference |
| 1 | 4-Toluenesulfonyl fluoride | 4-Methoxyphenol silyl ether | DBU (10) | 18 h | 95 | [5] |
| 2 | 4-Toluenesulfonyl fluoride | 4-Methoxyphenol | BTMG (5) + HMDS (1 equiv) | 5 min | 98 | [5] |
| 3 | Phenylsulfonyl fluoride | Sesamol silyl ether | DBU (20) | 24 h | 85 | [5] |
| 4 | Phenylsulfonyl fluoride | Sesamol | BTMG (5) + HMDS (1 equiv) | 5 min | 99 | [5] |
| 5 | 2-Naphthalenesulfonyl fluoride | 4-tert-Butylphenol silyl ether | DBU (30) | 48 h | 70 | [5] |
| 6 | 2-Naphthalenesulfonyl fluoride | 4-tert-Butylphenol | BTMG (5) + HMDS (1 equiv) | 5 min | 96 | [5] |
Table 2: Substrate Scope of Accelerated SuFEx (ASCC)
This table highlights the broad substrate scope of the BTMG-HMDS catalyzed SuFEx reaction with various sulfonyl fluorides and alcohols.
| Entry | Sulfonyl Fluoride | Alcohol | Catalyst (mol%) | Time | Yield (%) | Reference |
| 1 | 4-Trifluoromethylbenzenesulfonyl fluoride | Sesamol | BTMG (5) | 5 min | 99 | [5] |
| 2 | 4-Nitrobenzenesulfonyl fluoride | 4-Ethylphenol | BTMG (5) | 5 min | 97 | [5] |
| 3 | Thiophene-2-sulfonyl fluoride | 2-Naphthol | BTMG (5) | 5 min | 92 | [5] |
| 4 | Ethenesulfonyl fluoride | Benzyl alcohol | BTMG (20) | 30 min | 85 | [6] |
| 5 | Phenylsulfonyl fluoride | (R)-(-)-2-Octanol | BTMG (20) | 30 min | 88 | [6] |
| 6 | 4-Toluenesulfonyl fluoride | Geraniol | BTMG (20) | 30 min | 91 | [6] |
Experimental Protocols
The following are detailed methodologies for key SuFEx experiments.
Protocol 1: General Procedure for the Synthesis of Aryl Sulfonyl Fluorides from Sulfonic Acids
This protocol is adapted from a method utilizing Xtalfluor-E® for the deoxyfluorination of sulfonic acids.[7]
Materials:
-
Aryl sulfonic acid (1.0 equiv)
-
Xtalfluor-E® (1.2 equiv)
-
Pyridine (B92270) (2.0 equiv)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a dry flask under a nitrogen atmosphere, add the aryl sulfonic acid (1.0 equiv) and acetonitrile.
-
Add pyridine (2.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add Xtalfluor-E® (1.2 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl sulfonyl fluoride.
Protocol 2: General Procedure for Accelerated SuFEx Click Chemistry (ASCC)
This protocol describes the BTMG-HMDS catalyzed coupling of a sulfonyl fluoride with an alcohol.[5]
Materials:
-
Sulfonyl fluoride (1.0 equiv)
-
Alcohol (1.0 equiv)
-
Hexamethyldisilazane (HMDS) (1.0 equiv)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (1-20 mol%)
-
Acetonitrile (MeCN) as solvent
Procedure:
-
To a dry vial, add the sulfonyl fluoride (1.0 equiv), the alcohol (1.0 equiv), and acetonitrile.
-
Add HMDS (1.0 equiv) to the mixture.
-
Add the BTMG catalyst (1-20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for the specified time (typically 5-30 minutes).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the volatile components (acetonitrile, excess HMDS, and BTMG) can be removed under reduced pressure to yield the crude product, which is often of high purity.
-
If necessary, further purification can be achieved by flash column chromatography.
Mandatory Visualizations
SuFEx Click Chemistry Workflow
Caption: General workflow of a SuFEx click chemistry reaction.
Catalytic Cycle of Accelerated SuFEx (ASCC)
Caption: Proposed catalytic cycle for Accelerated SuFEx (ASCC).
Modularity and Applications of SuFEx Chemistry
References
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 5. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
